5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole
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Overview
Description
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structural modifications, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Scientific Research Applications
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential as a pharmacophore in drug design is being investigated for treating various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole include other indole derivatives such as 7-methoxyindole and 1H-indole-3-carbaldehyde . These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of chlorine, methoxy, and methyl groups in this compound distinguishes it from other indole derivatives and contributes to its specific activities and applications.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12ClNO/c1-6-7-3-4-12-10(7)9(13-2)5-8(6)11/h5,12H,3-4H2,1-2H3 |
InChI Key |
RZPNJJVWQCPQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCN2)OC)Cl |
Origin of Product |
United States |
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